molecular formula C7H7NO2S B3176834 (E)-3-methyl-2-(2-nitrovinyl)thiophene CAS No. 117693-17-1

(E)-3-methyl-2-(2-nitrovinyl)thiophene

Cat. No.: B3176834
CAS No.: 117693-17-1
M. Wt: 169.2 g/mol
InChI Key: YFHYTCZRPGXHCF-DUXPYHPUSA-N
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Description

(E)-3-Methyl-2-(2-nitrovinyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a nitrovinyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methyl-2-(2-nitrovinyl)thiophene typically involves the reaction of 3-methylthiophene-2-carboxaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Methyl-2-(2-nitrovinyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Nitro derivatives of thiophene.

    Reduction: Amino derivatives of thiophene.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

(E)-3-Methyl-2-(2-nitrovinyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of (E)-3-methyl-2-(2-nitrovinyl)thiophene depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrovinyl group can undergo redox reactions, generating reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

    2-(2-Nitrovinyl)thiophene: Lacks the methyl group at the 3-position.

    3-Methylthiophene: Lacks the nitrovinyl group.

    2-Nitrothiophene: Lacks both the methyl and nitrovinyl groups.

Uniqueness: (E)-3-Methyl-2-(2-nitrovinyl)thiophene is unique due to the presence of both the methyl and nitrovinyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and biological activities.

Properties

IUPAC Name

3-methyl-2-[(E)-2-nitroethenyl]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-6-3-5-11-7(6)2-4-8(9)10/h2-5H,1H3/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHYTCZRPGXHCF-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-methyl-2-(2-nitrovinyl)thiophene
Reactant of Route 2
(E)-3-methyl-2-(2-nitrovinyl)thiophene

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